molecular formula C7H3ClFNO B1602726 2-Chloro-4-fluorobenzo[d]oxazole CAS No. 1163123-39-4

2-Chloro-4-fluorobenzo[d]oxazole

Cat. No. B1602726
M. Wt: 171.55 g/mol
InChI Key: CBASZTHGTVVIGC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzo[d]oxazole is a chemical compound with the CAS Number: 1163123-39-4 . It has a linear formula of C7H3ClFNO . The compound is a solid and is stored under nitrogen at a temperature of 4°C .


Molecular Structure Analysis

The IUPAC name for 2-Chloro-4-fluorobenzo[d]oxazole is 2-chloro-4-fluoro-1,3-benzoxazole . The InChI code for the compound is 1S/C7H3ClFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-fluorobenzo[d]oxazole is 171.56 . The boiling point is 206.9±13.0°C at 760 mmHg .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of benzothiazoles, which share a structural similarity with 2-Chloro-4-fluorobenzo[d]oxazole, exhibit potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. The study highlights the synthesis of analogues substituted in the benzothiazole ring, showcasing their potential as antitumor agents (Mortimer et al., 2006).

Catalytic Applications

Another study discusses the regioselective intramolecular C–S bond formation catalyzed by Cu(I) and Pd(II) using halogen-substituted thioureas, demonstrating the utility of such compounds in synthesizing 2-aminobenzothiazoles. This research could be relevant for understanding the chemical behavior and applications of 2-Chloro-4-fluorobenzo[d]oxazole in catalysis (Sahoo et al., 2012).

Material Science

A novel study explores the synthesis of a monomer containing 4-Chloro-2,5-bis(4-fluorophenyl)oxazole and its conversion to poly(aryl ether)s, highlighting the high thermal stability of these polymers. This research may offer insights into the material science applications of structurally similar compounds like 2-Chloro-4-fluorobenzo[d]oxazole (Pimpha et al., 2004).

Fluorescent Probes and Sensors

Research into the development of fluorescent and colorimetric sensors for metal ions has utilized the structural framework of benzoxazoles and benzothiazoles, similar to 2-Chloro-4-fluorobenzo[d]oxazole. These studies demonstrate the potential of such compounds in sensing applications, particularly in detecting zinc and magnesium cations, with implications for biological and environmental monitoring (Tanaka et al., 2001).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-chloro-4-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBASZTHGTVVIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596951
Record name 2-Chloro-4-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzo[d]oxazole

CAS RN

1163123-39-4
Record name 2-Chloro-4-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluoro-1,3-benzoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 560 mg (3.31 mmol) 4-fluoro-benzooxazole-2-thiol in 3.6 mL (49.65 mmol) thionyl chloride was added dropwise 60.3 □L N,N-dimethylformamide dry at room temperature. The mixture was stirred at room temperature for 2.5 h. The solvent was removed in vacuo. The crude compound was purified with flash column chromatography on silica eluting with a gradient formed from n-heptane and ethyl acetate to provide 434 mg (76.4%) of the title compound as a white solid. MS(m/e): 171 (M+H+).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
76.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluorobenzo[d]oxazole
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Reactant of Route 5
2-Chloro-4-fluorobenzo[d]oxazole
Reactant of Route 6
2-Chloro-4-fluorobenzo[d]oxazole

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